molecular formula C22H21N5O2S B6545171 N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946250-14-2

N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B6545171
CAS RN: 946250-14-2
M. Wt: 419.5 g/mol
InChI Key: GPBRNDRPKTVDPC-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-indol-3-yl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide” is a complex organic molecule that contains an indole group, a thiazole group, and an acetamide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a similar bicyclic compound where the five-membered ring contains a nitrogen and a sulfur atom. Acetamide is a functional group consisting of an acyl group bonded to nitrogen.


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, the reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent has been used to synthesize a related compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they are bonded to. Typically, nuclear magnetic resonance (NMR), UV, IR, and mass spectral data are used to determine the structure of such compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and how it interacts with other substances. If it shows promising biological activity, it could be further developed and studied as a potential pharmaceutical .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-20(23-11-10-15-13-24-19-9-5-4-8-18(15)19)12-17-14-30-22(26-17)27-21(29)25-16-6-2-1-3-7-16/h1-9,13-14,24H,10-12H2,(H,23,28)(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBRNDRPKTVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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